4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidine Sulfonyl Moiety: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and the piperidine sulfonyl moiety are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine sulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-Ethyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the piperidine sulfonyl group. This group enhances the compound’s solubility and binding affinity, making it more effective in its applications.
Properties
Molecular Formula |
C15H20N4O2S2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-ethyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H20N4O2S2/c1-2-19-14(16-17-15(19)22)12-6-8-13(9-7-12)23(20,21)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H,17,22) |
InChI Key |
AEALVECHDSLFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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